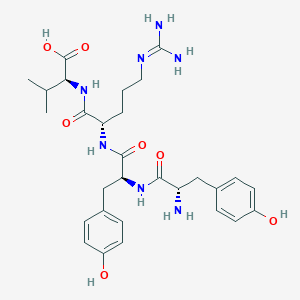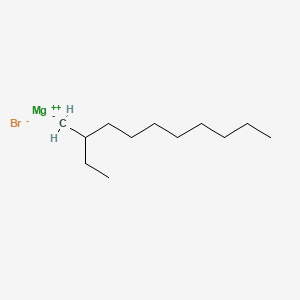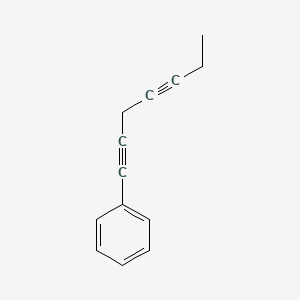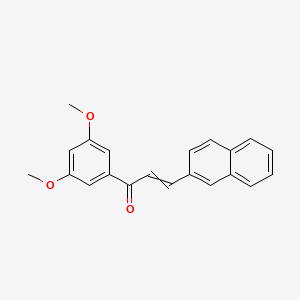difluorosilane CAS No. 918446-95-4](/img/structure/B12605619.png)
[3,5-Bis(trifluoromethyl)phenyl](butan-2-yl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)phenyldifluorosilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a butan-2-yl group, and two fluorine atoms attached to a silicon atom. Its distinct structure makes it an interesting subject for research in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldifluorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with butan-2-yldifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldifluorosilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding silane or silicide.
Substitution: The fluorine atoms attached to the silicon can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes or silicides.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)phenyldifluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldifluorosilane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The silicon-fluorine bond is relatively stable, providing the compound with unique reactivity compared to other organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylsilane
- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
- 3,5-Bis(trifluoromethyl)phenylmethyldifluorosilane
Uniqueness
Compared to similar compounds, 3,5-Bis(trifluoromethyl)phenyldifluorosilane stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
918446-95-4 |
|---|---|
Formule moléculaire |
C12H12F8Si |
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-butan-2-yl-difluorosilane |
InChI |
InChI=1S/C12H12F8Si/c1-3-7(2)21(19,20)10-5-8(11(13,14)15)4-9(6-10)12(16,17)18/h4-7H,3H2,1-2H3 |
Clé InChI |
MPOMVJOALYKKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


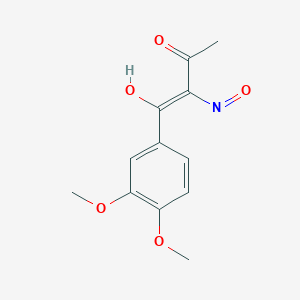
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)

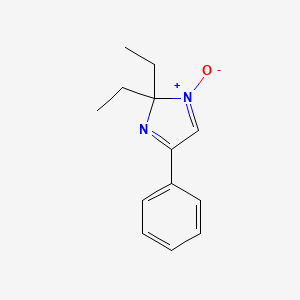
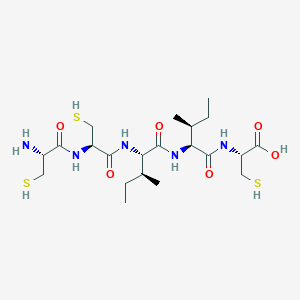
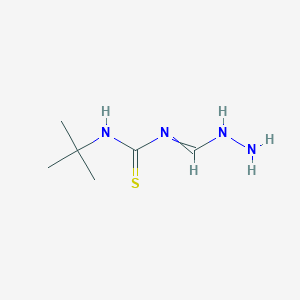
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
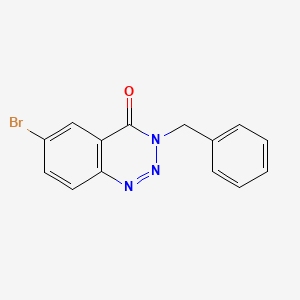
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
